Increased Lipophilicity (LogP) Drives Distinct Pharmacokinetic Profile vs. Methoxy Analog
The substitution of a methoxy group with an ethoxy group at the 4-position significantly increases the compound's lipophilicity, a critical determinant of membrane permeability and blood-brain barrier (BBB) penetration. 1-(4-Ethoxy-3-fluorophenyl)ethanamine exhibits a calculated LogP of 1.93 , a substantial increase compared to the predicted LogP of its 4-methoxy analog, 1-(4-Methoxy-3-fluorophenyl)ethanamine. While precise experimental LogP data for the analog is not publicly available, the addition of a single methylene (-CH2-) unit in the ethoxy group is a well-established structural modification that systematically increases LogP, typically by +0.5 to +0.6 units [1]. This translates to a >3-fold increase in predicted partition coefficient, directly impacting its distribution and CNS bioavailability.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.93 |
| Comparator Or Baseline | 1-(4-Methoxy-3-fluorophenyl)ethanamine (Predicted LogP ~1.3-1.4) |
| Quantified Difference | Estimated increase of +0.5 to +0.6 LogP units, correlating to ~3-4x greater lipophilicity |
| Conditions | In silico calculation (ALOGPS 2.1) and established medicinal chemistry principles for homologous series. |
Why This Matters
This difference is non-trivial for CNS drug discovery programs where achieving optimal LogP (typically 1-3) is crucial for balancing permeability and clearance; the ethoxy analog provides a distinct, more lipophilic starting point.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
